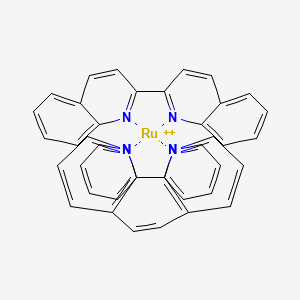
(2,2'-Bipyridine)(2,2'-biquinoline)(1,10-phenanthroline)ruthenium(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) is a complex compound that belongs to the family of ruthenium-polypyridine complexes. These complexes are known for their rich electrochemical and photophysical properties, making them attractive for various scientific and industrial applications . The compound consists of ruthenium(II) ion coordinated with three different ligands: 2,2’-bipyridine, 2,2’-biquinoline, and 1,10-phenanthroline.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) typically involves the reaction of ruthenium(II) chloride with the respective ligands in a suitable solvent such as acetonitrile or ethanol. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the ruthenium center . The resulting complex is then purified using chromatographic techniques.
Industrial Production Methods
This includes optimizing reaction conditions, using high-purity reagents, and employing large-scale purification techniques such as recrystallization and column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) undergoes various types of chemical reactions, including:
Substitution: Ligand substitution reactions are common, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as cerium(IV) ammonium nitrate and reducing agents like sodium borohydride. The reactions are typically carried out in solvents like acetonitrile, ethanol, or water under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may regenerate the ruthenium(II) complex .
Applications De Recherche Scientifique
(2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) involves its ability to undergo metal-to-ligand charge transfer (MLCT) transitions. Upon light absorption, an electron is transferred from the ruthenium center to one of the ligands, creating an excited state. This excited state can participate in various photochemical and photophysical processes, including energy transfer, electron transfer, and the generation of reactive oxygen species . The molecular targets and pathways involved depend on the specific application, such as DNA binding in biological studies or electron transfer in catalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
(2,2’-Bipyridine)(1,10-phenanthroline)ruthenium(II): This compound is similar but lacks the 2,2’-biquinoline ligand, which may affect its photophysical properties and reactivity.
(2,2’-Bipyridine)(2,2’-biquinoline)ruthenium(II): This compound lacks the 1,10-phenanthroline ligand, which can influence its electronic properties and stability.
(2,2’-Bipyridine)(1,10-phenanthroline)(4,4’-dimethyl-2,2’-bipyridine)ruthenium(II): This compound includes a substituted bipyridine ligand, which can alter its photophysical and electrochemical behavior.
Uniqueness
The uniqueness of (2,2’-Bipyridine)(2,2’-biquinoline)(1,10-phenanthroline)ruthenium(II) lies in its combination of three different ligands, which provides a unique set of photophysical and electrochemical properties. This makes it particularly useful in applications requiring specific light absorption and emission characteristics, as well as in catalytic processes where multiple coordination sites are beneficial .
Propriétés
Formule moléculaire |
C40H28N6Ru+2 |
|---|---|
Poids moléculaire |
693.8 g/mol |
Nom IUPAC |
1,10-phenanthroline;2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+) |
InChI |
InChI=1S/C18H12N2.C12H8N2.C10H8N2.Ru/c1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-12H;1-8H;1-8H;/q;;;+2 |
Clé InChI |
XSIWSXAJVPHLSJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


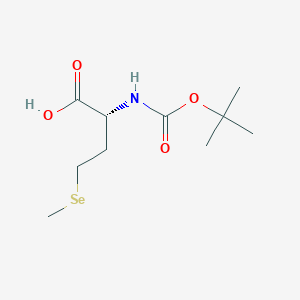

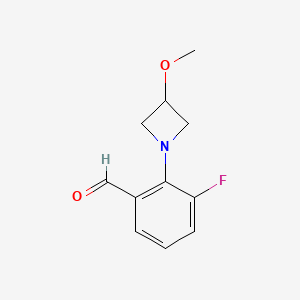
![5-Nitro-[3,4'-bipyridin]-6-amine](/img/structure/B13144801.png)
![2-Methyl-4,5-dihydro-1H-benzo[d]imidazol-6(7H)-one](/img/structure/B13144806.png)
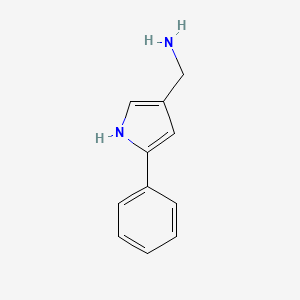
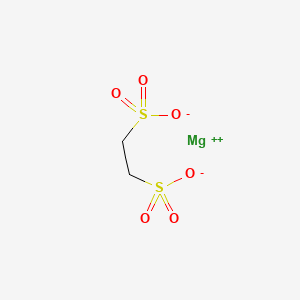
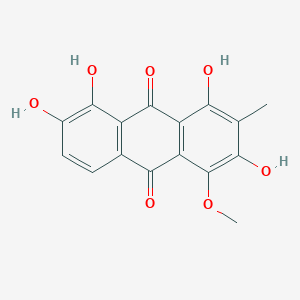

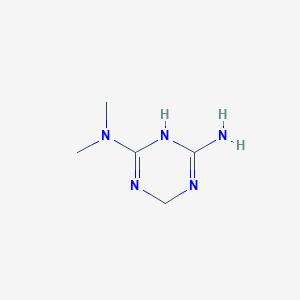
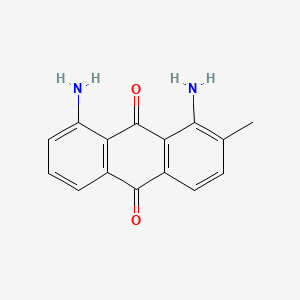
![Benzo[1,3]dithiol-2-yl-triphenyl-phosphonium](/img/structure/B13144847.png)

![3,9-Dichloro-6-(5,7-dichloro-9h-fluoren-2-yl)-5h-dibenzo[c,e]azepine-5,7(6h)-dione](/img/structure/B13144861.png)
